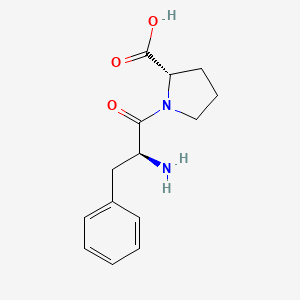

Phe-Pro

Description

Properties

IUPAC Name |

1-(2-amino-3-phenylpropanoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c15-11(9-10-5-2-1-3-6-10)13(17)16-8-4-7-12(16)14(18)19/h1-3,5-6,11-12H,4,7-9,15H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQJQNWXCSUVMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398993 | |

| Record name | Phe-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7669-65-0 | |

| Record name | Phe-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of the Phe-Pro Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide L-Phenylalanyl-L-proline (Phe-Pro) is a molecule of significant interest in biochemical and pharmaceutical research. Comprising the aromatic amino acid phenylalanine and the unique cyclic amino acid proline, its distinct structural characteristics impart specific chemical and biological properties. This technical guide provides a comprehensive overview of the core chemical properties, three-dimensional structure, and relevant experimental methodologies associated with the this compound dipeptide.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of the this compound dipeptide are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 262.30 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | (2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | --INVALID-LINK--[1] |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Physical Description | Solid | --INVALID-LINK-- |

Structural Details: Insights from X-ray Crystallography

The precise three-dimensional arrangement of atoms in the this compound dipeptide has been elucidated through single-crystal X-ray diffraction analysis of its monohydrate form. This structural information is paramount for understanding its interactions with biological targets and for rational drug design.

A seminal study published in Acta Crystallographica provides the definitive crystal structure of L-phenylalanyl-L-proline monohydrate.[2] The analysis revealed a tetragonal crystal system with the space group P4₁2₁2.[2] Key structural features are detailed in the tables below.

Bond Lengths

| Bond | Length (Å) |

| C(1)-O(1) | 1.259(8) |

| C(1)-O(2) | 1.246(8) |

| C(1)-C(2) | 1.528(9) |

| C(2)-N(1) | 1.487(8) |

| C(2)-C(3) | 1.52(1) |

| C(3)-C(4) | 1.52(1) |

| C(4)-C(5) | 1.49(1) |

| C(5)-N(1) | 1.479(8) |

| N(1)-C(6) | 1.353(8) |

| C(6)-O(3) | 1.234(8) |

| C(6)-C(7) | 1.522(9) |

| C(7)-N(2) | 1.482(8) |

| C(7)-C(8) | 1.536(9) |

| C(8)-C(9) | 1.389(9) |

| C(9)-C(10) | 1.39(1) |

| C(10)-C(11) | 1.37(1) |

| C(11)-C(12) | 1.37(1) |

| C(12)-C(13) | 1.39(1) |

| C(13)-C(8) | 1.390(9) |

Data extracted from Panneerselvam, K., & Chacko, K. K. (1989). Structure of L-phenylalanyl-L-proline monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 45(1), 106-109.[2]

Bond Angles

| Angle | Value (°) |

| O(1)-C(1)-O(2) | 126.0(6) |

| O(1)-C(1)-C(2) | 117.3(6) |

| O(2)-C(1)-C(2) | 116.7(6) |

| C(1)-C(2)-N(1) | 111.4(5) |

| C(1)-C(2)-C(3) | 112.5(6) |

| N(1)-C(2)-C(3) | 103.5(6) |

| C(2)-C(3)-C(4) | 104.9(7) |

| C(3)-C(4)-C(5) | 105.5(7) |

| C(4)-C(5)-N(1) | 104.8(6) |

| C(2)-N(1)-C(5) | 111.7(5) |

| C(2)-N(1)-C(6) | 118.0(5) |

| C(5)-N(1)-C(6) | 128.8(6) |

| N(1)-C(6)-O(3) | 120.3(6) |

| N(1)-C(6)-C(7) | 117.2(6) |

| O(3)-C(6)-C(7) | 122.5(6) |

| C(6)-C(7)-N(2) | 111.0(5) |

| C(6)-C(7)-C(8) | 110.1(5) |

| N(2)-C(7)-C(8) | 110.3(5) |

| C(7)-C(8)-C(9) | 120.9(6) |

| C(7)-C(8)-C(13) | 120.5(6) |

| C(9)-C(8)-C(13) | 118.6(6) |

| C(8)-C(9)-C(10) | 120.5(7) |

| C(9)-C(10)-C(11) | 120.1(8) |

| C(10)-C(11)-C(12) | 119.9(8) |

| C(11)-C(12)-C(13) | 120.4(8) |

| C(12)-C(13)-C(8) | 120.5(7) |

Data extracted from Panneerselvam, K., & Chacko, K. K. (1989). Structure of L-phenylalanyl-L-proline monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 45(1), 106-109.[2]

Hydrogen Bonding

The crystal structure is stabilized by a network of hydrogen bonds involving the peptide, and the water molecule of hydration.[2]

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N(2)-H(N2A)···O(1) | 0.90 | 1.98 | 2.871(8) | 172 |

| N(2)-H(N2B)···O(W) | 0.90 | 1.99 | 2.881(8) | 170 |

| O(W)-H(WA)···O(2) | 0.85 | 1.95 | 2.791(8) | 171 |

| O(W)-H(WB)···O(3) | 0.85 | 2.02 | 2.862(8) | 171 |

Data extracted and calculated from Panneerselvam, K., & Chacko, K. K. (1989). Structure of L-phenylalanyl-L-proline monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 45(1), 106-109.[2]

Biological Significance and Signaling

While the direct role of the this compound dipeptide in specific signaling pathways is an area of ongoing research, its significance is highlighted by its interaction with key enzymes.

HIV Protease Substrate

The this compound peptide bond is a primary cleavage site for the HIV-1 protease, an enzyme essential for the lifecycle of the human immunodeficiency virus. The protease cleaves the viral Gag and Gag-Pol polyproteins, which include the this compound sequence, to produce mature, functional viral proteins. This specificity has made the this compound linkage a critical target for the development of HIV protease inhibitors, a cornerstone of highly active antiretroviral therapy (HAART). Many first-generation protease inhibitors were designed as transition-state mimetics of the this compound bond.

Caption: Cleavage of the Gag-Pol polyprotein by HIV Protease at the this compound site.

Experimental Protocols

Synthesis of this compound Dipeptide (Solution-Phase)

This protocol outlines a general procedure for the solution-phase synthesis of a dipeptide like this compound.

References

Phe-Pro (Phenylalanine-Proline): A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on the Dipeptide Metabolite Phe-Pro in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Abstract

The dipeptide Phenylalanine-Proline (this compound) is an intriguing metabolite with emerging roles in various biological processes, most notably in cholesterol metabolism.[1] Formed from the proteinogenic amino acids L-phenylalanine and L-proline, this compound is more than a simple product of protein degradation; it is a bioactive molecule with potential therapeutic applications. This guide provides a comprehensive overview of this compound, consolidating current knowledge on its biological functions, underlying mechanisms, and the analytical and experimental methodologies required for its study. We will delve into its metabolic pathways, quantitative analysis, and its modulatory effects on cellular signaling, with a particular focus on its implications for drug development.

Introduction to this compound

This compound is a dipeptide with the chemical formula C14H18N2O3 and a molecular weight of 262.30 g/mol .[2] It is recognized as a metabolite in biological systems and has garnered attention for its diverse biological activities.[2] While many di- and tripeptides are rapidly hydrolyzed in the bloodstream, those containing proline, such as this compound, often exhibit greater resistance to degradation by peptidases, allowing them to exert physiological effects.[3] Recent studies have highlighted its potential as a cholesterol-lowering agent, making it a molecule of interest in the context of cardiovascular disease and metabolic disorders.[1]

Metabolism of this compound

Biosynthesis

The precise enzymatic pathway for the endogenous synthesis of the this compound dipeptide in mammalian cells is not yet fully elucidated. Dipeptides can be formed through the degradation of larger proteins or synthesized de novo. While non-ribosomal peptide synthetases (NRPSs) are known to synthesize a variety of peptides in microorganisms, their role in the synthesis of specific dipeptides like this compound in animals is not well-established, though NRPS genes are present in some animal phyla.[4][5]

Another potential route for dipeptide synthesis is through the action of enzymes like carnosine synthase, which catalyzes the formation of carnosine (β-alanyl-L-histidine) in an ATP-dependent manner.[4][6] However, the substrate specificity of these enzymes for phenylalanine and proline has not been extensively characterized. It is also possible that aminoacyl-tRNA synthetases or other ligases could be involved in dipeptide formation under specific cellular conditions. Further research is needed to identify the specific synthetases or ligases responsible for this compound biosynthesis in mammals.

Degradation

The degradation of proline-containing peptides is carried out by a specific class of enzymes known as proline-specific peptidases.[2][7] The peptide bond involving the imino nitrogen of proline is resistant to cleavage by many common peptidases.[8] Enzymes that are likely involved in the hydrolysis of this compound include:

-

Dipeptidyl Peptidase IV (DPP4): Also known as CD26, DPP4 is a serine exopeptidase that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides.[9][10][11] Given its substrate specificity, DPP4 is a primary candidate for the degradation of this compound in circulation and on the surface of various cells.[4][10] DPP4 plays a crucial role in glucose metabolism and immune regulation, and its activity on this compound could link the dipeptide to these systems.[4][12]

-

Prolyl Oligopeptidase (POP): This is an endopeptidase that cleaves peptide bonds on the C-terminal side of proline residues within peptides that are smaller than 30 amino acids. While it typically cleaves internal bonds, its role in the overall metabolism of small dipeptides like this compound cannot be entirely ruled out.

-

Other Proline-Specific Peptidases: The human genome contains several other proline-specific peptidases, including aminopeptidase (B13392206) P, prolidase, and prolyl carboxypeptidase, which are involved in the breakdown of proline-containing peptides and proteins.[7] Their specific activity towards this compound remains to be experimentally determined.

Physiological Roles and Signaling Pathways

Cholesterol Metabolism

The most well-documented physiological role of this compound is its ability to lower cholesterol levels.[1] Studies have shown that this compound can significantly decrease serum total and non-HDL cholesterol, as well as hepatic cholesterol levels in hypercholesterolemic rats.[1] This effect is accompanied by an increase in HDL cholesterol and enhanced fecal excretion of cholesterol and acidic steroids.[1]

The primary mechanism for this cholesterol-lowering effect is the downregulation of the ATP-binding cassette transporter A1 (ABCA1) in the intestine.[1] ABCA1 is a crucial membrane transporter that facilitates the efflux of cholesterol and phospholipids (B1166683) from cells to lipid-poor apolipoproteins, such as apolipoprotein A-I (ApoA-I), in the initial step of reverse cholesterol transport. By downregulating intestinal ABCA1, this compound reduces the absorption of dietary cholesterol.[1]

The regulation of ABCA1 expression is complex and involves several key transcription factors, primarily the Liver X Receptors (LXRα and LXRβ) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[1][8][9][13][14]

-

LXR/RXR Pathway: LXRs form heterodimers with Retinoid X Receptors (RXRs) and are activated by oxysterols, which are oxidized derivatives of cholesterol. Upon activation, the LXR/RXR heterodimer binds to LXR response elements (LXREs) in the promoter region of the ABCA1 gene, stimulating its transcription.[8][14]

-

SREBP-1c Pathway: SREBP-1c is a key regulator of fatty acid synthesis and can also be activated by LXRs.[15][16][17] While SREBP-2 is the primary regulator of cholesterol synthesis, the interplay between these transcription factors is crucial for overall lipid homeostasis.[8][18]

This compound's down-regulation of intestinal ABCA1 suggests that it may interfere with these signaling pathways. It is hypothesized that this compound may modulate the activity of LXR or other upstream regulators, leading to decreased transcriptional activation of the ABCA1 gene.

Other Potential Roles

While the cholesterol-lowering effect is the most characterized, the this compound motif is found in various bioactive peptides, suggesting broader physiological relevance:

-

Enzyme Inhibition: Peptides containing the this compound sequence have been investigated as inhibitors of enzymes like thrombin, indicating a potential role in coagulation pathways.[19]

-

Receptor Interaction: The this compound motif is a conserved structural element in the Cys loop of nicotinic acetylcholine (B1216132) receptors, suggesting its importance in receptor function and conformation.[20][21]

-

Antimicrobial and Antiviral Activity: Modified this compound analogs have been synthesized and shown potential anti-HIV activity.[13]

Quantitative Data

Quantitative analysis of this compound in biological systems is essential for understanding its pharmacokinetics and pharmacodynamics. However, there is limited data available in the literature.

| Parameter | Matrix | Species | Value | Method | Reference |

| Cmax | Plasma | Rat | 0.485 ± 0.154 µM | LC-TOF/MS | [22] |

| Tmax | Plasma | Rat | 30 min | LC-TOF/MS | [22] |

No publicly available data was found for the binding affinity (Ki, Kd) of this compound to ABCA1 or other transporters, nor for its IC50/EC50 values on enzymes such as HMG-CoA reductase. However, other studies have identified peptides with HMG-CoA reductase inhibitory activity, with IC50 values ranging from the low micromolar to nanomolar range, suggesting that peptides can be potent inhibitors of this enzyme.[2][7][9][20]

Experimental Protocols

Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in plasma. Optimization will be required for specific matrices and instrumentation.

5.1.1. Sample Preparation: Protein Precipitation

-

Thaw Plasma Samples: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add a known amount of a stable isotope-labeled internal standard (e.g., this compound-13C9,15N). This is crucial for accurate quantification, correcting for matrix effects and variations in sample processing.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.[23][24]

-

Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[23]

-

Supernatant Transfer: Carefully transfer the supernatant, containing the this compound and internal standard, to a new tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to concentrate the sample and improve sensitivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Binding effect and design of a competitive inhibitory peptide for HMG-CoA reductase through modeling of an active peptide backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. Carnosine synthase (EC 6.3.2.11) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of a new L-carnosine synthase mined from deep-sea sediment metagenome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. De novo macrocyclic peptides dissect energy coupling of a heterodimeric ABC transporter by multimode allosteric inhibition | eLife [elifesciences.org]

- 9. Peptide design of a competitive inhibitor for HMG-CoA reductase based on statin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimizing workflow efficiency for analyzing low molecular weight endogenous peptides in colostrum - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03199G [pubs.rsc.org]

- 11. Analysis of the mouse liver proteome using advanced mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A large-scale LC-MS dataset of murine liver proteome from time course of heavy water metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Specificity of the second binding protein of the peptide ABC-transporter (Dpp) of Lactococcus lactis IL1403 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. newomics.com [newomics.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lcms.cz [lcms.cz]

- 22. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Facilitated synthesis of proteins containing modified dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

The Phe-Pro Dipeptide: A Technical Guide to its Natural Occurrence, Bioactivity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Phenylalanine-Proline (Phe-Pro) is a naturally occurring bioactive compound found in a variety of food sources and produced endogenously. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, its known biological activities, and detailed experimental protocols for its detection, quantification, and functional characterization. Particular focus is given to its role in cholesterol metabolism and the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, nutrition, and drug development.

Natural Occurrence of the this compound Dipeptide

The this compound dipeptide is primarily formed through the enzymatic hydrolysis of proteins during food processing, such as fermentation and curing, or during digestion. While its presence has been identified in various food matrices, quantitative data on its concentration remains limited in publicly available literature.

Table 1: Natural Sources of the this compound Dipeptide

| Food Category | Specific Source | Reported Concentration | Citation(s) |

| Meat Products | Cattle Heart Protein Hydrolysate | Identified, but not quantified | [1] |

| Dry-Cured Ham (e.g., Jamón Serrano) | Identified, but not quantified | [2][3] | |

| Fermented Sausage | General peptides identified, this compound not specified | [4] | |

| Dairy Products | Cheddar Cheese | General peptides identified, this compound not specified | [1][5] |

| Parmesan Cheese | General peptides identified, this compound not specified | [1][6] | |

| Yogurt | General peptides identified, this compound not specified | [7] | |

| Marine Organisms | Marine Sponge (Callyspongia sp.) | Proline-containing dipeptides identified, this compound not specified | [2][8][9] |

| Sea Squirt (Halocynthia roretzi) | Peptides identified, this compound not specified | [10] | |

| Plant-Based Products | Soybean Protein Hydrolysate | General peptides identified, this compound not specified | [11] |

| Fermented Soybean Paste | General peptides identified, this compound not specified | [5][12] |

Note: The concentrations of this compound in many of these sources have not been explicitly reported in the available literature. Further targeted quantitative studies are required to establish definitive values.

Biological Activities of the this compound Dipeptide

The this compound dipeptide has been shown to exhibit specific biological activities, with a notable impact on cholesterol metabolism.

Cholesterol-Lowering Effects

Research has identified this compound as a dipeptide with cholesterol-lowering properties. Studies have shown that this compound can significantly decrease serum total and non-HDL cholesterol levels, as well as hepatic cholesterol levels in vivo[1]. Furthermore, it has been observed to increase serum HDL cholesterol, leading to a reduction in the atherogenic index[1]. The mechanism for this activity is linked to the modulation of intestinal cholesterol absorption[1].

Signaling Pathways

The primary signaling pathway elucidated for the this compound dipeptide involves the regulation of cholesterol transport in intestinal cells.

Downregulation of Intestinal ABCA1

The ATP-binding cassette transporter A1 (ABCA1) is a key protein involved in cholesterol efflux from cells. The cholesterol-lowering effect of the this compound dipeptide has been attributed to its ability to downregulate the expression of ABCA1 in the jejunum[1]. This reduction in ABCA1 expression leads to decreased cholesterol absorption from the intestine[1].

This compound dipeptide signaling pathway in intestinal cholesterol metabolism.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of the this compound dipeptide.

General workflow for the identification and functional analysis of this compound.

Enzymatic Hydrolysis for Dipeptide Release

This protocol describes the general procedure for releasing dipeptides from a protein-rich food matrix.

-

Sample Preparation: Homogenize the food sample (e.g., meat, cheese) in a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted for optimal enzyme activity)[13].

-

Denaturation: Heat the homogenate (e.g., 95°C for 15 minutes) to denature proteins and increase enzyme accessibility. Cool to the optimal temperature for the chosen enzyme[14].

-

Enzymatic Digestion: Add a protease such as pepsin (at pH 1.5-2.5) or a combination of proteases like trypsin and chymotrypsin (B1334515) (at neutral to slightly alkaline pH) to the protein slurry. The enzyme-to-substrate ratio is typically between 1:20 to 1:100 (w/w)[14][15].

-

Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 2-24 hours) with constant agitation[13][16].

-

Enzyme Inactivation: Stop the reaction by heating the mixture (e.g., 95°C for 15 minutes) to inactivate the enzymes[14].

-

Centrifugation: Centrifuge the hydrolysate to separate the soluble peptide fraction from insoluble material.

-

Filtration: Filter the supernatant through a low-molecular-weight-cutoff membrane (e.g., <3 kDa) to enrich for di- and tripeptides.

Dipeptide Extraction and Quantification by UPLC-MS/MS

This protocol outlines the steps for the extraction and quantification of this compound from a biological matrix.

-

Protein Precipitation: To 100 µL of the peptide-enriched sample, add 400 µL of cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled this compound) to precipitate larger proteins[4][15].

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).

-

Supernatant Collection: Carefully collect the supernatant containing the small peptides.

-

Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent (e.g., 100 µL of 0.1% formic acid in water).

-

UPLC-MS/MS Analysis:

-

Column: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 50% Mobile Phase B over several minutes.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

-

MRM Transitions for this compound: Monitor for the specific precursor-to-product ion transitions of this compound (e.g., m/z 263.1 -> 70.1 and 263.1 -> 120.1).

-

-

-

Quantification: Create a standard curve using known concentrations of a pure this compound standard and the internal standard to quantify the amount of this compound in the sample[4][17].

Western Blot Analysis of ABCA1 Protein Expression

This protocol is for determining the effect of this compound on ABCA1 protein levels in Caco-2 cells.

-

Cell Culture and Treatment: Culture Caco-2 cells to ~80-90% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24-48 hours)[8][18].

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCA1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in ABCA1 protein expression[8][18].

RT-qPCR Analysis of ABCA1 Gene Expression

This protocol details the measurement of ABCA1 mRNA levels in Caco-2 cells following this compound treatment.

-

Cell Culture and Treatment: Culture and treat Caco-2 cells with this compound as described for the Western blot protocol.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR):

-

Prepare a reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for the human ABCA1 gene and a housekeeping gene (e.g., GAPDH, ACTB).

-

Example Human ABCA1 Primers: (Forward: 5'-CAGGCTACTACCTGACCTTGGT-3'; Reverse: 5'-CTGCTCTGAGAAACACTGTCCTC-3')[19].

-

Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in ABCA1 gene expression in this compound-treated cells compared to control cells, normalized to the housekeeping gene[20].

Cholesterol Efflux Assay in Caco-2 Cells

This protocol describes how to measure the effect of this compound on cholesterol efflux from Caco-2 cells.

-

Cell Seeding: Seed Caco-2 cells on permeable supports (e.g., Transwell inserts) and culture until a differentiated monolayer is formed (approximately 21 days)[21].

-

Cholesterol Loading: Label the cells with a fluorescent cholesterol analog, such as NBD-cholesterol, or with [³H]-cholesterol by incubating them in a medium containing the label for 24 hours[21][22].

-

Equilibration: Wash the cells and incubate them in a serum-free medium for a period to allow the label to equilibrate within the cellular cholesterol pools.

-

This compound Treatment: Treat the cells with different concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

-

Efflux Induction: Induce cholesterol efflux by adding a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I) or HDL, to the basolateral medium for a defined period (e.g., 4-6 hours)[21][22].

-

Sample Collection: Collect the medium from the basolateral compartment and lyse the cells in a suitable buffer.

-

Measurement:

-

Calculation: Calculate the percentage of cholesterol efflux as the amount of label in the medium divided by the total amount of label (medium + cell lysate), multiplied by 100.

Workflow for assessing this compound's effect on ABCA1 and cholesterol efflux.

Conclusion

The this compound dipeptide is a naturally occurring compound with demonstrated bioactivity, particularly in the realm of cholesterol metabolism. While its presence is known in various food sources, especially those undergoing proteolytic processes, there is a clear need for more extensive quantitative research to determine its concentration in a wider range of foods. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the natural occurrence, bioactivity, and mechanisms of action of this compound, potentially leading to its application in functional foods and novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Action of 3-Hydroxy-3-Methylglutaryl-CoA Reductase Inhibitors on ABCA-1 protein (ATP-Binding Cassette Transporter-1) in endothelial cells stimulated with uremic serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Composition and safety analysis of Chinese traditional fermented soybean paste made by transgenic soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide Profiling and Biological Activities of 12-Month Ripened Parmigiano Reggiano Cheese - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Identification of novel antioxidant peptides from sea squirt (Halocynthia roretzi) and its neuroprotective effect in 6-OHDA-induced neurotoxicity - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tw.sinobiological.com [tw.sinobiological.com]

- 14. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. e-b-f.eu [e-b-f.eu]

- 16. cn.sinobiological.com [cn.sinobiological.com]

- 17. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. origene.com [origene.com]

- 20. Significance of ABCA1 in human carotid atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Basic Characterization of Phenylalanine-Proline (Phe-Pro)

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and fundamental characterization of the dipeptide L-Phenylalanyl-L-Proline (Phe-Pro). It details the prevalent Solid-Phase Peptide Synthesis (SPPS) methodology, offering step-by-step experimental protocols for the widely adopted Fmoc/tBu strategy. Furthermore, this document outlines the standard analytical techniques for post-synthesis purification and characterization, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is summarized in tabular format, and key experimental workflows are visualized using process diagrams to ensure clarity and reproducibility for researchers in peptide chemistry and drug development.

Introduction

The dipeptide L-Phenylalanyl-L-Proline (this compound) is a molecule of significant interest in biochemical and pharmaceutical research.[1] Composed of L-phenylalanine and L-proline residues, it serves as a structural motif in larger bioactive peptides and has been studied for its role as a metabolite and its potential in designing peptidomimetic inhibitors.[1][2] The synthesis of such dipeptides is a foundational technique in peptide chemistry, with Solid-Phase Peptide Synthesis (SPPS) being the method of choice for its efficiency and scalability.[3][4]

Accurate synthesis and subsequent characterization are paramount to ensure the purity and structural integrity of the target molecule for downstream applications. This guide provides detailed protocols for the synthesis of this compound and its characterization using standard analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for analytical method development and sample handling.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [1] |

| Molecular Weight | 262.30 g/mol | [1] |

| Monoisotopic Mass | 262.13174244 Da | [1] |

| Appearance | White to off-white solid | [5] |

| Topological Polar Surface Area | 83.6 Ų | [1] |

Synthesis of this compound

While several methods exist for peptide bond formation, Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient approach for routine synthesis.[6][7] It involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[7][8] This method simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[7][9]

Solid-Phase Peptide Synthesis (SPPS)

The two primary strategies in SPPS are Boc/Bzl and Fmoc/tBu, named after the protecting groups used for the α-amino group.[10] The Fmoc/tBu strategy is widely used due to its milder cleavage conditions.[3][11]

-

Fmoc/tBu Strategy : This method uses the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection.[10][12] The Fmoc group is typically removed with a solution of piperidine (B6355638) in DMF.[11]

A significant challenge in synthesizing peptides containing proline, particularly at the second position (X-Pro), is the propensity for diketopiperazine formation.[13][14] This intramolecular cyclization cleaves the dipeptide from the resin, reducing the yield. This side reaction can be suppressed by using 2-chlorotrityl chloride resin, whose steric bulk hinders the cyclization.[13]

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.

Experimental Protocol: Fmoc-SPPS of this compound

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using Fmoc-Pro-Wang resin.

1. Resin Preparation: a. Place Fmoc-Pro-Wang resin (0.1 mmol) into a peptide synthesis vessel. b. Add N,N-Dimethylformamide (DMF, ~10 mL/g of resin) and allow the resin to swell for at least 30 minutes at room temperature.[15] c. Drain the DMF.

2. Fmoc Deprotection (Proline N-terminus): a. Add a 20% (v/v) solution of piperidine in DMF to the resin.[11] b. Agitate the mixture for 5-10 minutes.[12] c. Drain the solution and repeat the piperidine treatment for another 15-20 minutes to ensure complete deprotection. d. Drain the solution and wash the resin thoroughly with DMF (3-5 times) and then Isopropanol (IPA) (2-3 times) to remove residual piperidine.[12]

3. Phenylalanine Coupling: a. In a separate vial, dissolve Fmoc-Phe-OH (0.4 mmol, 4 eq.) and an activating agent such as HATU (0.38 mmol, 3.8 eq.) in DMF. b. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.[15]

4. Washing: a. After the coupling is complete, drain the reaction solution. b. Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents.

5. Final Fmoc Deprotection (Phenylalanine N-terminus): a. Repeat the Fmoc deprotection steps as described in step 2 to remove the protecting group from the N-terminal Phenylalanine.

6. Cleavage and Global Deprotection: a. After the final wash, dry the peptide-resin under a stream of nitrogen. b. Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). c. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[10] d. Filter the resin and collect the filtrate containing the cleaved peptide.

7. Peptide Precipitation and Isolation: a. Precipitate the peptide from the TFA solution by adding it dropwise to a large volume of cold diethyl ether. b. Centrifuge the suspension to pellet the crude peptide. c. Wash the peptide pellet with cold diethyl ether 2-3 times. d. Dry the crude peptide pellet under vacuum. e. For long-term storage, lyophilize the peptide from a water/acetonitrile mixture.

Alternative Synthesis Methods

Enzymatic Synthesis: Peptide bonds can also be formed using enzymes like proteases under specific conditions where the equilibrium is shifted towards synthesis rather than hydrolysis. This approach is considered a "green" chemistry method as it avoids harsh chemicals and organic solvents. While highly specific, it is less commonly used for the routine synthesis of simple dipeptides compared to SPPS.

Caption: Conceptual diagram of enzymatic dipeptide synthesis.

Basic Characterization of this compound

Following synthesis, the crude product is a mixture containing the target peptide along with impurities from incomplete reactions or side reactions.[5] A multi-step characterization process is required to purify the product and verify its identity and purity.

Caption: Workflow for the purification and characterization of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for both the purification and purity analysis of synthetic peptides.[5][16] Separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Protocol: RP-HPLC Purification and Analysis

-

Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A or a water/acetonitrile mixture. Filter the sample through a 0.45 µm filter before injection.[17]

-

Instrumentation and Conditions: The parameters in Table 2 provide a typical starting point for method development.

-

Purification: Inject the crude sample onto a preparative or semi-preparative column. Collect fractions corresponding to the main product peak.

-

Purity Analysis: Analyze the collected fractions on an analytical column to determine their purity. Pool fractions with the desired purity (typically >95%).

-

Final Product: Lyophilize the pooled, pure fractions to obtain the final product as a fluffy white powder.

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18, 3-5 µm, 4.6 x 150 mm | C18, 5-10 µm, 21.2 x 250 mm |

| Mobile Phase A | 0.1% TFA in HPLC-grade Water | 0.1% TFA in HPLC-grade Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | 0.1% TFA in Acetonitrile (ACN) |

| Flow Rate | ~1.0 mL/min | ~15-20 mL/min |

| Gradient | 5-60% B over 20-30 min | Optimized shallow gradient around elution % |

| Detection | UV at 214 nm & 254 nm | UV at 214 nm & 254 nm |

| Injection Volume | 10-20 µL | 0.5-5 mL (concentration dependent) |

Caption: Table 2: Typical RP-HPLC parameters for this compound analysis and purification.[5][17] The peptide bond absorbs strongly around 210-220 nm, while the phenylalanine residue also absorbs at 254 nm.[5][18]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, providing definitive evidence of its identity.[19][20] Electrospray Ionization (ESI) is the most common technique for peptide analysis.

Protocol:

-

Prepare a dilute solution of the purified peptide (~1-10 pmol/µL) in a 50:50 water/acetonitrile solution containing 0.1% formic acid.[19]

-

Infuse the sample directly into the ESI source or analyze via LC-MS.

-

Acquire the spectrum in positive ion mode. The primary ion expected is the protonated molecular ion [M+H]⁺.

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₁₈N₂O₃ |

| Monoisotopic Mass | 262.13 Da |

| Expected Ion [M+H]⁺ | m/z 263.14 |

Caption: Table 3: Expected mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the covalent structure and stereochemistry of the peptide.[21][22] A key feature of X-Pro peptide bonds is the existence of both cis and trans conformers, which are often in slow exchange on the NMR timescale.[23][24] This results in two distinct sets of NMR signals for the proline ring and adjacent residues, which is a hallmark of proline-containing peptides.[23]

Protocol:

-

Dissolve 5-10 mg of the purified, lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra.

-

Assign the signals to the corresponding atoms in the this compound structure. The presence of doubled peaks for proline carbons (Cβ, Cγ, Cδ) in the ¹³C spectrum is indicative of the cis/trans isomerization.[23]

| Carbon Atom | Expected Chemical Shift (ppm) - trans isomer | Expected Chemical Shift (ppm) - cis isomer |

| Pro Cα | ~62 | ~62 |

| Pro Cβ | ~31 | ~33 |

| Pro Cγ | ~25 | ~26 |

| Pro Cδ | ~49 | ~50 |

| Pro C=O | ~175 | ~175 |

| Phe Cα | ~56 | ~56 |

| Phe Cβ | ~38 | ~38 |

| Phe Aromatic | ~127-138 | ~127-138 |

Caption: Table 4: Approximate ¹³C NMR chemical shifts for this compound, showing the effect of cis/trans isomerization on proline ring carbons.[23][25] Actual values can vary with solvent and pH.

References

- 1. This compound | C14H18N2O3 | CID 7020642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rational Design and Characterization of D-Phe-Pro-D-Arg-Derived Direct Thrombin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. biotage.com [biotage.com]

- 8. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 9. reddit.com [reddit.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. chempep.com [chempep.com]

- 13. peptide.com [peptide.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]

- 16. waters.com [waters.com]

- 17. benchchem.com [benchchem.com]

- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. oxfordglobal.com [oxfordglobal.com]

- 22. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 23. worldscientific.com [worldscientific.com]

- 24. researchgate.net [researchgate.net]

- 25. This compound(7669-65-0) 13C NMR [m.chemicalbook.com]

In Silico Prediction of Phe-Pro Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanine-Proline (Phe-Pro) is a subject of growing interest in the fields of nutraceuticals and pharmacology due to its potential bioactive properties, including antihypertensive, antioxidant, and anti-inflammatory effects. The prediction of these activities using computational, or in silico, methods offers a rapid and cost-effective approach to guide further experimental validation. This technical guide provides an in-depth overview of the core methodologies used for the in silico prediction of this compound bioactivity, details the experimental protocols for validation, and illustrates the key signaling pathways involved.

Predicted Bioactivities of this compound and Related Peptides

While specific quantitative in silico predictions for the this compound dipeptide are not extensively documented in publicly available literature, the presence of Phenylalanine and Proline residues in bioactive peptides is well-established. Peptides containing these amino acids, particularly at the C-terminus, have demonstrated significant bioactivities. The following tables summarize representative quantitative data for peptides containing Phe and/or Pro, which serve as a basis for the predicted potential of this compound.

Table 1: Antihypertensive Activity of Phe/Pro-Containing Peptides

| Peptide | Source/Method | Target | Predicted/Measured Bioactivity | Reference |

| Sec-Pro-Phe-OMe | Experimental | ACE | IC50: 183.2 ± 10.6 nM | [1] |

| Cyclo(this compound) | Review | General Bioactivity | Enhanced bioactivity over linear this compound | [2] |

| Various Peptides | Molecular Docking | ACE | Binding Energies: -6.7 to -9.8 kcal/mol | [3] |

| FGMPLDR | Experimental | ACE | IC50: 219.35 µM | [4] |

| MELVLR | Experimental | ACE | IC50: 236.85 µM | [4] |

Table 2: Antioxidant Activity of Phe/Pro-Containing Peptides

| Peptide/Fraction | Source/Method | Assay | Predicted/Measured Bioactivity | Reference |

| Peptide Fraction (<3 kDa) | Experimental | DPPH Radical Scavenging | IC50: 13.6 ± 0.2 µg/mL | [5] |

| Peptide Fraction (<3 kDa) | Experimental | ABTS Radical Scavenging | IC50: 11.5 ± 0.3 µg/mL | [5] |

| Various Dipeptides | Experimental | DPPH Radical Scavenging | Synergistic antioxidant effects observed | [6] |

Table 3: Anti-inflammatory Activity of Phe/Pro-Containing Peptides

| Peptide/Compound | Source/Method | Target/Assay | Predicted/Measured Bioactivity | Reference |

| Cyclo(this compound) | Review | NF-κB Signaling Pathway | Identified as an inhibitor | [2] |

| FNPT | Molecular Docking | NF-κB p65 | Binding Energy: -8.8 kcal/mol | [7] |

| Various Peptides | Experimental | Inhibition of Pro-inflammatory Cytokines | Effective suppression of TNF-α, IL-1β, IL-6 | [8] |

In Silico Methodologies for Bioactivity Prediction

The prediction of this compound's bioactivity relies on a suite of computational techniques that model the interaction of the dipeptide with biological targets at a molecular level.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a target protein to form a stable complex. This method is crucial for predicting the binding affinity and interaction patterns of this compound with key enzymes like Angiotensin-Converting Enzyme (ACE).

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., ACE, PDB ID: 1O86) from the Protein Data Bank.

-

Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure using software like AutoDock Tools or UCSF Chimera.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms.

-

-

Ligand Preparation:

-

Generate the 3D structure of the this compound dipeptide using a chemical drawing tool like ChemDraw or Marvin Sketch.

-

Optimize the ligand's geometry using a computational chemistry program (e.g., with the PM3 semi-empirical Hamiltonian).

-

Assign rotatable bonds and save the ligand in a suitable format (e.g., PDBQT for AutoDock Vina).

-

-

Docking Simulation:

-

Define the binding site on the target protein. This can be done by specifying a grid box that encompasses the active site of the enzyme.

-

Perform the docking simulation using software like AutoDock Vina. The program will explore different conformations of the ligand within the defined binding site and score them based on their binding affinity.

-

Analyze the results to identify the best binding pose, which is typically the one with the lowest binding energy. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For peptides, QSAR can predict bioactivity based on descriptors derived from the amino acid sequence.

-

Data Set Collection:

-

Compile a dataset of dipeptides with experimentally determined ACE inhibitory activity (IC50 values).

-

The dataset should include a variety of dipeptides to ensure the model's predictive power.

-

-

Descriptor Calculation:

-

For each peptide in the dataset, calculate a set of molecular descriptors. These can include physicochemical properties of the amino acids (e.g., hydrophobicity, steric properties, electronic properties) and topological indices.

-

-

Model Development:

-

Divide the dataset into a training set and a test set.

-

Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a regression model that correlates the descriptors (independent variables) with the biological activity (dependent variable) for the training set.

-

-

Model Validation:

-

Validate the model's predictive ability using the test set. Key statistical parameters for validation include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²).

-

A statistically robust model can then be used to predict the ACE inhibitory activity of new peptides like this compound.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a molecule over time. For the this compound dipeptide, MD simulations can be used to study the stability of its complex with a target protein and to calculate binding free energies.

-

System Setup:

-

Start with the best-docked pose of the this compound-ACE complex obtained from molecular docking.

-

Place the complex in a simulation box and solvate it with an explicit water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Perform an energy minimization of the system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand.

-

Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to get a more accurate estimation of the binding affinity.

-

Key Signaling Pathways

The predicted bioactivities of this compound are linked to its potential interaction with key cellular signaling pathways.

Renin-Angiotensin System (RAS) and ACE Inhibition

The antihypertensive effect of peptides is often attributed to the inhibition of the Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin System (RAS).

Nrf2 Antioxidant Response Pathway

The antioxidant activity of peptides can be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes.

NF-κB Inflammatory Pathway

The anti-inflammatory effects of peptides can be achieved by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation.[7]

Experimental Validation Protocols

In silico predictions must be validated through in vitro and in vivo experiments to confirm the bioactivity of this compound.

ACE Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Angiotensin-Converting Enzyme.

-

Reagent Preparation:

-

Prepare a solution of ACE from rabbit lung in a suitable buffer (e.g., 100 mM borate (B1201080) buffer with 300 mM NaCl, pH 8.3).

-

Prepare a solution of the substrate, hippuryl-histidyl-leucine (B1329654) (HHL), in the same buffer.

-

Prepare various concentrations of the this compound dipeptide to be tested.

-

-

Assay Procedure:

-

Pre-incubate the ACE solution with different concentrations of this compound for a specific time (e.g., 10 minutes at 37°C).

-

Initiate the enzymatic reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an acid, such as 1 M HCl.

-

-

Quantification:

-

The product of the reaction, hippuric acid (HA), is extracted with an organic solvent like ethyl acetate.

-

The amount of HA is quantified by measuring the absorbance at 228 nm using a spectrophotometer or by using High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (with no inhibitor) and A_sample is the absorbance in the presence of the this compound dipeptide.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of the this compound dipeptide in the same solvent.

-

A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

-

-

Assay Procedure:

-

Add the DPPH solution to each dilution of the this compound dipeptide, the positive control, and a blank (solvent only).

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the this compound dipeptide.[9]

-

Cellular Anti-inflammatory Assay

This assay assesses the ability of a compound to reduce the production of pro-inflammatory mediators in cultured cells, typically macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophage cells in a suitable medium.

-

Pre-treat the cells with various non-toxic concentrations of the this compound dipeptide for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

-

Measurement of Inflammatory Mediators:

-

After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

The production of nitric oxide (NO), another inflammatory mediator, can be measured using the Griess reagent.

-

-

Analysis:

-

Compare the levels of inflammatory mediators in the cells treated with this compound and LPS to those treated with LPS alone.

-

A significant reduction in the production of these mediators indicates the anti-inflammatory activity of the this compound dipeptide.

-

Integrated Workflow for In Silico Prediction and Validation

The synergy between in silico prediction and experimental validation is crucial for the efficient discovery and development of bioactive peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Preparation and Identification of ACE Inhibitory Peptides from the Marine Macroalga Ulva intestinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Free Radical Scavenging Properties and Induction of Apoptotic Effects of Fa Fraction Obtained after Proteolysis of Bioactive Peptides from Microalgae Synechococcus sp. VDW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Copper-binding peptides attenuate microglia inflammation through suppression of NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. DPPH Radical Scavenging Assay [mdpi.com]

The Phe-Pro Motif: A Linchpin in Protein Architecture and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dipeptide sequence Phenylalanine-Proline (Phe-Pro) is a seemingly simple yet profoundly significant motif within the proteome. Its unique structural and chemical properties impart critical functionalities to proteins, influencing everything from conformational stability to intricate signaling cascades. This technical guide provides a comprehensive exploration of the this compound motif, detailing its structural idiosyncrasies, its role in molecular interactions, and the experimental methodologies employed to elucidate its function.

Structural Characteristics of the this compound Motif

The defining feature of the this compound motif lies in the conformational rigidity of the proline residue and the influence of the preceding bulky aromatic phenylalanine. This combination gives rise to a distinct set of structural properties that are fundamental to its role in protein architecture.

The Proline "Kink" and Cis-Trans Isomerization

Unlike other amino acids, the cyclic side chain of proline restricts the phi (φ) dihedral angle of the polypeptide backbone, introducing a characteristic "kink". Furthermore, the peptide bond preceding a proline residue (the X-Pro bond, in this case, this compound) has a significantly lower energy barrier to cis-trans isomerization compared to other peptide bonds. While the trans conformation is generally favored in polypeptide chains, the cis conformation of the this compound bond is unusually well-populated.[1][2]

The presence of the bulky, aromatic phenylalanine residue immediately preceding the proline further influences this equilibrium, often favoring the cis conformation through steric and electronic interactions between the two residues.[3] This cis-trans isomerization can act as a molecular switch, modulating protein structure and function.

Quantitative Analysis of Conformational States

The equilibrium between the cis and trans conformations of the this compound motif is a critical parameter in understanding its functional implications. This equilibrium can be quantified by determining the populations of each state, which are influenced by the local chemical environment and the overall protein fold.

| Parameter | Description | Typical Values | References |

| % cis Population | The percentage of this compound motifs found in the cis conformation in unfolded peptides. | 5% - 40% | [1] |

| ΔG (trans → cis) | The Gibbs free energy difference between the trans and cis conformations. A smaller positive value indicates a higher population of the cis isomer. | 0.5 - 2.0 kcal/mol | [4] |

| Activation Energy (Ea) | The energy barrier for the trans to cis isomerization. | ~20 kcal/mol | [5][6] |

Role in Protein-Protein Interactions

The this compound motif is a key recognition element in a multitude of protein-protein interactions, serving as a binding site for specific protein domains. This recognition is crucial for the assembly of signaling complexes and the regulation of various cellular processes.

SH3 Domain Interactions

Src Homology 3 (SH3) domains are small protein modules that typically bind to proline-rich sequences containing a consensus PxxP motif. The this compound motif can be a central component of these recognition sites, contributing to the binding affinity and specificity. The interaction is primarily mediated by hydrophobic contacts between the phenylalanine and proline residues and a hydrophobic pocket on the surface of the SH3 domain.

WW Domain Interactions

WW domains, characterized by two conserved tryptophan residues, are another class of protein modules that recognize proline-rich motifs, often containing a PPxY or PPLP sequence. The this compound motif can be part of these recognition sequences, where the phenylalanine residue can engage in favorable interactions within the binding pocket of the WW domain.

Binding Affinity Data

The strength of the interaction between this compound containing peptides and their cognate domains is quantified by the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity.

| Interacting Domain | Peptide Sequence | Dissociation Constant (Kd) | References |

| SH3 Domain (Various) | Proline-rich peptides | 1 µM - 100 µM | [7][8][9] |

| WW Domain (Various) | Proline-rich peptides | 0.2 µM - 50 µM | [10] |

Experimental Methodologies

A variety of sophisticated experimental techniques are employed to investigate the structure, dynamics, and interactions of the this compound motif.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the this compound motif in solution. It can provide atomic-resolution information on the cis and trans populations, the kinetics of isomerization, and the three-dimensional structure of peptides and proteins containing this motif.

Detailed Methodology for Conformational Analysis of a this compound Containing Peptide:

-

Sample Preparation:

-

Synthesize or purify the peptide of interest to >95% purity.

-

Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a buffer containing D₂O) to a final concentration of 1-5 mM.

-

Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) ¹H and two-dimensional (2D) NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an amino acid residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. The mixing time of the NOESY experiment is crucial and should be optimized.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for distinguishing between cis and trans isomers based on characteristic cross-peak patterns.

-

-

-

Data Analysis:

-

Resonance Assignment: Assign all proton resonances to their respective amino acid residues using the TOCSY and NOESY spectra.

-

Quantification of cis/trans Isomers: Integrate the well-resolved proton signals corresponding to the cis and trans conformations to determine their relative populations.

-

Structural Calculation: Use the distance restraints derived from NOESY data as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures representing the conformational preferences of the peptide.

-

X-ray Crystallography

X-ray crystallography provides a static, high-resolution three-dimensional structure of a protein, allowing for the direct visualization of the this compound motif's conformation and its interactions with other residues or ligands.

Detailed Methodology for Crystallizing a Protein-Peptide Complex:

-

Protein and Peptide Preparation:

-

Express and purify the protein of interest to homogeneity (>98%).

-

Synthesize or purchase the this compound containing peptide at high purity (>95%).

-

-

Crystallization Screening:

-

Mix the protein and peptide at a molar excess of the peptide (typically 1:5 to 1:10).

-

Set up crystallization trials using various techniques such as hanging drop or sitting drop vapor diffusion. Screen a wide range of commercially available crystallization screens that vary in pH, precipitant, and salt concentration.

-

-

Crystal Optimization and Harvesting:

-

Optimize the initial crystallization conditions by fine-tuning the concentrations of the components to obtain larger, well-diffracting crystals.

-

Carefully harvest the crystals and cryo-protect them by soaking in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

-

-

Data Collection and Structure Determination:

-

Collect X-ray diffraction data from the frozen crystal at a synchrotron source.

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using molecular replacement if a homologous structure is available, or experimental phasing methods.

-

Build an atomic model of the protein-peptide complex into the resulting electron density map and refine the structure.[11][12][13]

-

Site-Directed Mutagenesis

Site-directed mutagenesis is used to systematically alter the this compound motif to probe its functional importance. For example, replacing either the phenylalanine or the proline with alanine (B10760859) can reveal the contribution of each residue to protein stability, folding, or binding interactions.

Detailed Methodology for Phe-to-Ala Mutagenesis:

-

Primer Design:

-

Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation (e.g., a codon for Alanine instead of Phenylalanine) in the center.

-

The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

-

-

Mutagenesis PCR:

-

Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid DNA containing the gene of interest as a template, and the mutagenic primers.

-

The PCR cycling parameters should be optimized for the specific plasmid and primers. A typical protocol involves an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.

-

-

Digestion of Parental DNA:

-

Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental plasmid DNA, which was isolated from a dam+ E. coli strain.

-

-

Transformation and Sequencing:

Signaling Pathways Involving the this compound Motif

The structural and interactive properties of the this compound motif make it a critical component in various signaling pathways.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Signaling

A conserved this compound-Phe (FPF) motif, which contains a this compound sequence, is located in the Cys-loop of nicotinic acetylcholine receptors (nAChRs). This loop is a critical element in coupling agonist binding in the extracellular domain to the opening of the ion channel gate in the transmembrane domain. The conformational state of the this compound motif within this loop is thought to be a key determinant in the allosteric modulation of the receptor.[3][18]

TGF-β Signaling Pathway

While direct, widespread involvement of a canonical this compound motif in TGF-β signaling is less documented, proline-rich regions are known to be important for the interaction of Smad proteins with other transcriptional co-regulators. The unique structural constraints imposed by proline residues, often found in flexible linker regions, are critical for mediating these interactions and assembling the transcriptional machinery that drives TGF-β-responsive gene expression.

Conclusion

The this compound motif represents a fascinating example of how the specific chemical nature of just two adjacent amino acids can have far-reaching consequences for protein structure and function. Its propensity for cis-trans isomerization provides a mechanism for conformational switching, while its recognition by key protein interaction domains places it at the heart of cellular signaling. A thorough understanding of the this compound motif, facilitated by the experimental techniques detailed in this guide, is therefore essential for researchers in the fields of structural biology, cell signaling, and drug development. The ability to modulate the behavior of this motif holds significant promise for the rational design of novel therapeutics that target the intricate web of protein-protein interactions within the cell.

References

- 1. Propensity for cis-proline formation in unfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of discriminative sequence patterns in the neighborhood of proline cis peptide bonds and their functional annotation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical scale studies of the this compound conserved motif in the cys loop of Cys loop receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. SH3 Protein Domain | Cell Signaling Technology [cellsignal.com]

- 8. Specificity and versatility of SH3 and other proline-recognition domains: structural basis and implications for cellular signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal Structure of the SH3 Domain of ASAP1 in Complex with the Proline Rich Motif (PRM) of MICAL1 Reveals a Unique SH3/PRM Interaction Mode | MDPI [mdpi.com]

- 10. Binding Mechanism of the N-Terminal SH3 Domain of CrkII and Proline-Rich Motifs in cAbl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 12. Protein–peptide complex crystallization: a case study on the ERK2 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Site-Directed Mutagenesis [protocols.io]

- 15. bowdish.ca [bowdish.ca]

- 16. mdanderson.org [mdanderson.org]

- 17. static.igem.org [static.igem.org]

- 18. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Analysis of Phenylalanyl-Proline (Phe-Pro) in Solution

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the experimental and computational methodologies used to characterize the conformational landscape of the Phe-Pro dipeptide in solution. It focuses on the critical cis-trans isomerization of the proline peptide bond and the rotameric states of the phenylalanine side chain, offering detailed protocols and data interpretation guidelines.

Introduction: The Conformational Challenge of X-Pro Motifs

Peptide conformation is a cornerstone of molecular recognition, biological activity, and drug design. The unique cyclic structure of proline imposes significant constraints on the peptide backbone, restricting the phi (φ) torsion angle and reducing the energy difference between the cis and trans conformations of the preceding peptide bond.[1] While most peptide bonds overwhelmingly favor the trans isomer, the X-Pro bond is unique in its propensity to populate the cis state, with approximately 5% of X-Pro bonds found in the cis conformation in protein crystal structures. This equilibrium is a critical determinant of protein folding, structure, and function.

The this compound motif is of particular interest due to the potential for stabilizing interactions between the aromatic side chain of phenylalanine and the proline ring. Studies have shown that an aromatic residue at the i-1 position (preceding proline) can increase the population of the cis isomer.[1] Understanding and quantifying this conformational equilibrium in solution is therefore essential for designing peptidomimetics, developing proline-rich domain inhibitors, and refining our understanding of protein structure-function relationships. This guide outlines the primary techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations—used to dissect the conformational ensemble of this compound.

Conformational Equilibria in this compound